Biotin-PEG12-Acid

Descripción general

Descripción

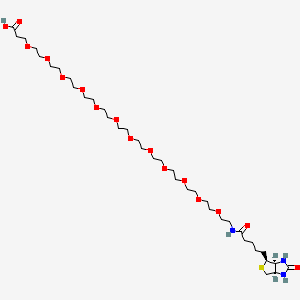

Biotin-PEG12-Acid is a biotin-labeled, PEG-based PROTAC linker . It contains a carboxylic acid group and is reactive with amine moiety . The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule .

Synthesis Analysis

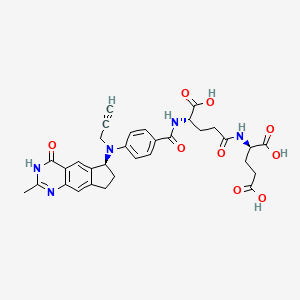

Biotin-PEG12-Acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular weight of Biotin-PEG12-Acid is 844.0 g/mol and its molecular formula is C37H69N3O16S . The structure of Biotin-PEG12-Acid contains a biotin and a carboxylic acid group .Chemical Reactions Analysis

Biotin-PEG12-Acid is a heterobiofunctional biotin PEG derivative containing a carboxylic acid group. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule .Physical And Chemical Properties Analysis

Biotin-PEG12-Acid is a heterobiofunctional Biotin PEG derivative containing a carboxylic acid group. The hydrophilic PEG spacer improves the water solubility of biotinylated molecule and the distantly linked carboxylic acid allows extra flexibility in the resulting conjugated biomolecule .Aplicaciones Científicas De Investigación

Protein Labeling

Biotin-PEG12-Acid is used for protein labeling . It can biotinylate antibodies or other proteins for detection or purification using streptavidin probes or resins . This is particularly useful in various biological research and diagnostic applications where detection and isolation of specific proteins are required.

Amine-Reactive

This compound is amine-reactive . It reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . This property allows it to form stable amide bonds, making it a valuable tool in protein chemistry and bioconjugation.

Pegylation

Biotin-PEG12-Acid is pegylated . The spacer arm contains a hydrophilic, 12-unit, polyethylene glycol (PEG) group . Pegylation imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .

Solubility Enhancement

The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule . This enhances the solubility of the biotinylated molecule, reducing aggregation of labeled proteins stored in solution .

Glycoprotein Labeling

Biotin-PEG12-Acid can be used for glycoprotein labeling . It can biotinylate glycosylated proteins at sialic acid residues for detection or purification using streptavidin probes or resins . This is particularly useful in glycomics research where detection and isolation of specific glycoproteins are required.

Cell Surface Labeling

This compound can be used for cell surface labeling . It can biotinylate and isolate cell surface glycoproteins . The reagent does not permeate membranes of whole cells , making it a valuable tool for cell biology research, particularly in studies involving cell surface proteins.

Aldehyde-Reactive

Biotin-PEG12-Acid is aldehyde-reactive . It reacts with aldehydes formed by periodate-oxidation of sugar groups . This property allows it to form stable oxime bonds, making it a valuable tool in glycomics research.

Long Reach

The PEG spacer arm gives the reagent a long and flexible connection to minimize steric hindrance for binding to avidin molecules . The total length added to the target is 56 angstroms . This long reach can be particularly useful in various biological research and diagnostic applications where minimizing steric hindrance is important.

Mecanismo De Acción

Target of Action

Biotin-PEG12-Acid is primarily used to label primary amine-containing macromolecules , such as antibodies and proteins . The primary targets are the primary amines (-NH2), such as the side-chain of lysine (K) residues and the N-termini of polypeptides .

Mode of Action

Biotin-PEG12-Acid interacts with its targets through a process known as biotinylation . In pH 7-9 buffers, Biotin-PEG12-Acid reacts efficiently with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is irreversible, forming permanent amide bonds .

Biochemical Pathways

Biotin, a component of Biotin-PEG12-Acid, acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin-dependent carboxylases consist of three domains: biotin carboxyl carrier protein (BCCP), biotin carboxylase (BC), and carboxyl transferase (CT) .

Pharmacokinetics

The hydrophilic polyethylene glycol (PEG) spacer arm of Biotin-PEG12-Acid imparts water solubility that is transferred to the biotinylated molecule . This enhances the solubility of the compound, helping to prevent aggregation of biotinylated antibodies stored in solution . .

Result of Action

The result of Biotin-PEG12-Acid’s action is the biotinylation of primary amine-containing macromolecules . Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Action Environment

The action of Biotin-PEG12-Acid is influenced by environmental factors such as pH and moisture . The reaction between Biotin-PEG12-Acid and primary amines occurs efficiently in pH 7-9 buffers . It’s also important to minimize the compound’s exposure to moisture because the NHS-ester reactive group is susceptible to hydrolysis .

Safety and Hazards

Direcciones Futuras

Biotin-PEG12-Acid is a biotin PEG linker containing a carboxylic acid group, it is reactive with amine moiety. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule . It is widely used in detection, immobilization, targeting, labeling as well as nonradioactive purification .

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69N3O16S/c41-34(4-2-1-3-33-36-32(31-57-33)39-37(44)40-36)38-6-8-46-10-12-48-14-16-50-18-20-52-22-24-54-26-28-56-30-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-35(42)43/h32-33,36H,1-31H2,(H,38,41)(H,42,43)(H2,39,40,44)/t32-,33-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMUKWXFLKZKMD-UEMWQVMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69N3O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG12-Acid | |

CAS RN |

1621423-14-0 | |

| Record name | Biotin-PEG12-Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)